molecular formula C23H17NO4S B11468369 5-Oxo-3-phenyl-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Oxo-3-phenyl-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11468369
M. Wt: 403.5 g/mol
InChI Key: VPZMVNFYURDINB-UHFFFAOYSA-N
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Description

5-OXO-3-PHENYL-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a phenyl group, and a prop-2-yn-1-yloxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-OXO-3-PHENYL-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thieno[3,2-b]pyridine core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenyl group: This step involves the use of a phenylating agent under specific reaction conditions.

    Attachment of the prop-2-yn-1-yloxyphenyl group: This is typically done through an etherification reaction using propargyl bromide and a suitable base.

    Oxidation and carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

5-OXO-3-PHENYL-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The phenyl and prop-2-yn-1-yloxyphenyl groups can undergo substitution reactions with suitable reagents.

    Esterification: The carboxylic acid group can be esterified to form esters with different alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-OXO-3-PHENYL-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-OXO-3-PHENYL-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-OXO-3-PHENYL-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    Thienopyridine derivatives: These compounds share the thieno[3,2-b]pyridine core and may have similar biological activities.

    Phenyl-substituted pyridines: These compounds have a phenyl group attached to a pyridine ring and may exhibit similar chemical properties.

    Propargyl ethers: These compounds contain a prop-2-yn-1-yloxy group and may have similar reactivity in chemical reactions.

The uniqueness of 5-OXO-3-PHENYL-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

5-oxo-3-phenyl-7-(4-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H17NO4S/c1-2-12-28-16-10-8-14(9-11-16)17-13-18(25)24-20-19(15-6-4-3-5-7-15)22(23(26)27)29-21(17)20/h1,3-11,17H,12-13H2,(H,24,25)(H,26,27)

InChI Key

VPZMVNFYURDINB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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